molecular formula C10H12N4 B13295497 4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13295497
M. Wt: 188.23 g/mol
InChI Key: APLUPYUGHKEYNM-UHFFFAOYSA-N
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Description

4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 4-position and a pyridin-3-ylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with pyridin-3-ylmethanamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridin-3-ylmethyl group makes it a versatile scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-6-14(13-10(8)11)7-9-3-2-4-12-5-9/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

APLUPYUGHKEYNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CN=CC=C2

Origin of Product

United States

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